molecular formula C17H22FN7O B6437538 4-{4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine CAS No. 2548989-07-5

4-{4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine

Cat. No.: B6437538
CAS No.: 2548989-07-5
M. Wt: 359.4 g/mol
InChI Key: WTHYEPXAWBAFGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrimidine core substituted at the 2-position with a morpholine group and at the 4-position with a piperazine ring linked to a 5-fluoropyrimidine moiety. The 6-methyl group on the central pyrimidine enhances steric and electronic properties, while the fluorine atom on the distal pyrimidine likely improves metabolic stability and target binding. Such structural attributes are common in medicinal chemistry for optimizing pharmacokinetics and pharmacodynamics, particularly in antimalarial and kinase-targeting agents .

Properties

IUPAC Name

4-[4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FN7O/c1-13-10-15(22-17(21-13)25-6-8-26-9-7-25)23-2-4-24(5-3-23)16-14(18)11-19-12-20-16/h10-12H,2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTHYEPXAWBAFGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCOCC2)N3CCN(CC3)C4=NC=NC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FN7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparison

The compound belongs to a class of trisubstituted pyrimidines with morpholine and piperazine/piperidine substituents. Key structural analogs include:

Compound Name Core Structure Substituents Key Structural Differences Reference
4-{4-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine (Target) Pyrimidine 2-Morpholine, 4-(5-fluoropyrimidinyl-piperazine), 6-methyl Reference compound N/A
4-(1-(2-(4,4-Difluoropiperidin-1-yl)-6-(pyridin-3-yl)pyrimidin-4-yl)piperidin-4-yl)morpholine Pyrimidine 2-(4,4-Difluoropiperidine), 6-pyridinyl, 4-morpholine Difluoropiperidine instead of fluoropyrimidine
4-(1-(2-(4-Methylpiperazin-1-yl)-6-(pyridine-3-yl)pyrimidin-4-yl)piperidin-4-yl)morpholine Pyrimidine 2-(4-Methylpiperazine), 6-pyridinyl, 4-morpholine Methylpiperazine substituent
4-(1-(2-(2-Fluoropyridin-4-yl)-6-(pyridin-3-yl)pyrimidin-4-yl)piperidin-4-yl)morpholine Pyrimidine 2-(2-Fluoropyridinyl), 6-pyridinyl, 4-morpholine Fluoropyridine instead of fluoropyrimidine
4-(4-(2-(Difluoromethyl)-1H-benzo[d]imidazol-1-yl)-6-(piperazin-1-yl)-1,3,5-triazin-2-yl)morpholine Triazine 2-Morpholine, 4-(difluoromethylbenzimidazole), 6-piperazine Triazine core instead of pyrimidine

Key Observations :

  • Fluorine Positioning : The target compound’s 5-fluoropyrimidine group distinguishes it from analogs with fluorinated piperidines (e.g., compound 75 in ) or fluoropyridines (e.g., compound 80 in ). Fluorine placement impacts electronic effects and target interactions.
  • Core Heterocycle : Replacement of pyrimidine with triazine (e.g., compound 48 in ) alters ring electronics and hydrogen-bonding capacity.
  • Piperazine vs. Piperidine : Piperazine (two nitrogen atoms) offers more hydrogen-bonding sites than piperidine, influencing solubility and receptor affinity.

Key Observations :

  • Common Methodology : Palladium-mediated cross-couplings (e.g., Suzuki reactions) are prevalent for introducing aryl/heteroaryl groups (e.g., pyridinyl, fluoropyrimidinyl) .
  • Solvent Systems : Polar aprotic solvents (DMF, acetonitrile) with aqueous bases (K₃PO₄) are standard for achieving high yields.

Functional Comparison

Biological activity data, where available, highlight substituent-dependent effects:

Compound Reported Activity IC₅₀/EC₅₀ Key Functional Advantage Reference
Target Compound Antimalarial (hypothetical) N/A Fluorine enhances metabolic stability N/A
Compound 75 Antimalarial 12 nM Difluoropiperidine improves lipophilicity
Compound 80 Antimalarial 8 nM Fluoropyridine enhances target affinity
VPC-14449 (Thiazole-morpholine analog) DNA-binding inhibitor 0.5 µM Bromoimidazole increases DNA intercalation

Key Observations :

  • Antimalarial Potency : Fluorine-containing analogs (e.g., compound 80) often show lower IC₅₀ values due to enhanced target binding .
  • Role of Morpholine : The morpholine group improves aqueous solubility across all analogs, critical for bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.